N-(thiazol-2-ylmethyl)acetamide
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Overview
Description
N-(thiazol-2-ylmethyl)acetamide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiazol-2-ylmethyl)acetamide typically involves the reaction of thiazole derivatives with acetamide. One common method is the condensation reaction between thiazole-2-carboxaldehyde and acetamide in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(thiazol-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole derivatives .
Scientific Research Applications
N-(thiazol-2-ylmethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and its role in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(thiazol-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(thiazol-2-ylmethyl)acetamide include other thiazole derivatives such as:
- Thiazole-2-carboxamide
- Thiazole-4-carboxamide
- Thiazole-5-carboxamide
Uniqueness
This compound is unique due to its specific structure and the presence of both thiazole and acetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-(1,3-thiazol-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-5(9)8-4-6-7-2-3-10-6/h2-3H,4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPKHZOHORIWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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